3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile
Description
This compound features a pyrazole core substituted with a 4-bromophenyl group at position 3 and a (Z)-configured (3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl moiety at position 3. Its structural complexity necessitates advanced characterization techniques like X-ray crystallography (referencing software like SHELX and ORTEP for structural elucidation).
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O/c1-16-21(23(30)29(26-16)20-6-3-2-4-7-20)14-18-15-28(13-5-12-25)27-22(18)17-8-10-19(24)11-9-17/h2-4,6-11,14-15H,5,13H2,1H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGWQVBDVCGDQG-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=C(C=C3)Br)CCC#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CN(N=C2C3=CC=C(C=C3)Br)CCC#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a bromophenyl group, a pyrazole moiety, and a propanenitrile functional group. The molecular formula is , which indicates its complexity and potential for varied interactions within biological systems.
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile have shown cytotoxic effects against various cancer cell lines. A study reported that certain pyrazole derivatives had IC50 values in the nanomolar range against MCF cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 11a | MCF | 112 |
| 11b | NUGC | 122 |
| 11c | DLDI | 40 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. In vitro studies have shown that compounds with similar structures to our target compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, one study found that certain pyrazole derivatives had minimum inhibitory concentrations (MIC) ranging from to .
| Compound | Pathogen | MIC () |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 10 | Escherichia coli | 0.25 |
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds similar to our target have shown promising results in reducing inflammation in various experimental models .
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Anticancer Efficacy : A recent study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications on the pyrazole ring significantly enhanced anticancer activity, particularly in compounds with electron-withdrawing groups like bromine .
- Antimicrobial Screening : Another investigation focused on the antimicrobial potential of substituted pyrazoles. The study revealed that specific substitutions improved the antibacterial potency against resistant strains, showcasing the importance of chemical modifications in enhancing biological activity .
Scientific Research Applications
Anti-Cancer Activity
Research indicates that pyrazole derivatives, including 3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile, exhibit significant inhibitory effects on various kinases and enzymes involved in cancer progression. These compounds have been studied for their ability to inhibit specific pathways that lead to tumor growth and metastasis.
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This suggests that 3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile could be developed into a therapeutic for inflammatory diseases.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives similar to 3-[3-(4-bromophenyl)-4[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-y]propanenitrile:
- Inhibition of Kinases : A study demonstrated that certain pyrazole derivatives inhibited specific kinases involved in cancer signaling pathways, leading to reduced cell proliferation in vitro .
- Anti-inflammatory Effects : Another investigation reported that pyrazole compounds significantly reduced inflammation markers in animal models of arthritis, indicating their potential as therapeutic agents for inflammatory diseases .
Chemical Reactions Analysis
Substitution Reactions
The 4-bromophenyl group enables regioselective nucleophilic aromatic substitution (NAS) and cross-coupling reactions:
Mechanistic studies indicate that the electron-withdrawing nitrile group enhances the electrophilicity of the bromophenyl ring, favoring NAS at the para position .
Cycloaddition Reactions
The pyrazole and pyrazolone rings participate in [3+2] cycloadditions:
The Z-configuration of the methylidene group directs endo selectivity in cycloadditions, as confirmed by X-ray crystallography .
Condensation and Cyclization
The propanenitrile and carbonyl groups facilitate condensation with nucleophiles:
For example, reaction with morpholine under acidic conditions yields morpholinomethyl-substituted pyrazolones, which demonstrate enhanced bioavailability .
Oxidation and Reduction
Functional group interconversions occur at the nitrile and carbonyl sites:
The nitrile group resists mild hydrolysis but converts to a carboxylic acid under prolonged acidic conditions.
Organometallic Reactions
The bromine atom participates in cross-couplings:
These reactions demonstrate compatibility with the compound’s sensitive pyrazolone moiety under optimized conditions .
Tautomerism and Stability
The compound exhibits keto-enol tautomerism in solution:
-
Keto form : Dominant in aprotic solvents (DMSO-d₆, δ 167.2 ppm for C=O in ¹³C NMR) .
-
Enol form : Stabilized in basic aqueous media (λmax 320 nm in UV-Vis).
Equilibrium studies reveal a 85:15 keto:enol ratio in DMSO at 25°C, with enol content increasing to 40% in pH 10 buffer .
Key Structural Insights from Spectroscopy
Comparison with Similar Compounds
Electronic and Steric Effects
- Target Compound vs. Compound 13 : The propanenitrile group in the target compound introduces greater electron-withdrawing character compared to the sulfonamide in Compound 13. This difference may alter binding affinities in enzyme inhibition studies.
- Target Compound vs. N-((5Z)-...benzamide : The thioxothiazolidinone ring in the latter enhances π-stacking interactions, whereas the pyrazolylidene group in the target compound favors tautomerization-dependent reactivity.
Preparation Methods
Pyrazole Core Synthesis
The pyrazole backbone is constructed via cyclocondensation reactions. A β-keto ester derivative, such as ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate (PubChem CID: 608210) , serves as a common precursor. Heating this compound with hydrazine derivatives in ethanol at reflux (78°C) for 6–8 hours yields the 1,3,5-trisubstituted pyrazole nucleus. For example, reaction with 4-bromophenylhydrazine introduces the bromophenyl group at the N1 position .
Bromophenyl Group Functionalization
The 4-bromophenyl moiety is often introduced via Suzuki-Miyaura cross-coupling. A boronic ester intermediate, such as 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , reacts with brominated aryl halides. Catalytic systems like PdCl₂(dppf) (1–5 mol%) in a 1,4-dioxane/water solvent mixture at 100–120°C under microwave irradiation achieve coupling efficiencies of 48–70% .
Table 1: Representative Suzuki Coupling Conditions
| Catalyst | Solvent System | Temperature | Yield | Source |
|---|---|---|---|---|
| PdCl₂(dppf) | Dioxane/H₂O | 120°C | 48% | |
| PdCl₂(DPPF)-DCM | Dioxane | 100°C | 19% | |
| Pd-XPhos | Dioxane/H₂O | 90°C | 60% |
Stereoselective Methylidene Formation
The (Z)-configured methylidene group is installed via Knoevenagel condensation. Reacting 3-methyl-5-oxo-1-phenylpyrazole-4-carbaldehyde with malononitrile in the presence of piperidine (5 mol%) in ethanol at 60°C for 4 hours achieves >90% Z-selectivity . The reaction proceeds through a six-membered transition state, with steric hindrance from the phenyl group favoring the Z isomer.
Propanenitrile Side-Chain Attachment
The propanenitrile group is introduced via nucleophilic substitution. Treating 3-bromopropionitrile with the pyrazole intermediate in DMF at 80°C for 12 hours in the presence of K₂CO₃ (2 equiv) yields the target compound . Alternatively, Michael addition using acrylonitrile under basic conditions (NaH, THF, 0°C to RT) provides a 65–72% yield .
Purification and Characterization
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/petroleum ether). Characterization via ¹H NMR typically shows distinct signals:
Challenges and Optimizations
-
Stereochemical Control : Microwave-assisted synthesis reduces reaction time and improves Z/E selectivity to >95% .
-
Yield Improvement : Using Pd-XPhos instead of PdCl₂(dppf) increases coupling yields by 15–20% .
-
Byproduct Mitigation : Adding molecular sieves (4Å) during Knoevenagel condensation minimizes aldol side reactions .
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors achieve 85% yield by maintaining precise temperature control (±2°C) during Suzuki coupling . Solvent recycling systems reduce waste, with dioxane recovery rates exceeding 90% .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of pyrazole precursors. For example, analogs with similar pyrazole scaffolds are synthesized via cyclization of hydrazine derivatives with β-keto esters, followed by halogenation (e.g., bromination) at the 4-position of the phenyl ring . Key steps include:
- Step 1 : Formation of the pyrazole core via [3+2] cycloaddition.
- Step 2 : Introduction of the (Z)-configured methylidene group using Wittig or Knoevenagel reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Step 3 : Final functionalization with the propanenitrile group via nucleophilic substitution.
- Yield Optimization : Use flash chromatography for purification and monitor reaction progress via HPLC (≥95% purity threshold) .
Q. How is the stereochemical configuration (Z/E) of the methylidene group confirmed?
- Methodological Answer : The (Z)-configuration is confirmed via:
- 1H NMR : Observation of coupling constants (J) between the methylidene proton and adjacent groups. For example, in similar compounds, J values < 12 Hz indicate a cis (Z) configuration .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement unambiguously. For instance, a related pyrazolone derivative showed a dihedral angle of 8.2° between the pyrazole and phenyl rings, confirming the Z-configuration .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups like -NO2 or -CF3 on the phenyl ring) to assess effects on receptor binding .
- Biological Assays : Test analogs against target proteins (e.g., σ1 receptors) using radioligand binding assays (Ki values) and functional assays (e.g., calcium flux in cancer cell lines) .
- Computational Modeling : Perform docking studies with software like AutoDock Vina to predict binding modes to tubulin or kinase domains, guided by crystallographic data from analogs .
Q. What analytical techniques resolve contradictions in reported pharmacological data?
- Methodological Answer : Discrepancies in activity data (e.g., varying IC50 values) may arise from differences in assay conditions. To address this:
- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Synchrotron XRD : Re-examine crystal structures to verify conformational homogeneity, as minor structural deviations can drastically alter activity .
Q. How can the compound’s photophysical properties be leveraged in bioimaging?
- Methodological Answer : The conjugated system in the pyrazol-4-ylidene moiety exhibits solvatochromism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
